N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine
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Overview
Description
N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine is an organic compound that features a cyclohexanamine group bonded to a 3-bromo-4-methylphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with cyclohexylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
3-Bromo-4-methylbenzyl chloride+Cyclohexylamine→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining consistent reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a methyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding methyl derivative.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine exerts its effects depends on its interaction with molecular targets. The compound’s amine group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The bromine atom may also participate in halogen bonding, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylaniline: Similar structure but lacks the cyclohexanamine group.
4-Bromo-3-methylphenol: Contains a hydroxyl group instead of an amine group.
N-[(4-Bromo-3-methylphenyl)methyl]cyclohexanamine: Positional isomer with the bromine and methyl groups swapped.
Uniqueness
N-[(3-Bromo-4-methylphenyl)methyl]cyclohexanamine is unique due to the presence of both a brominated aromatic ring and a cyclohexanamine group, which provides distinct chemical properties and reactivity compared to its analogs. This combination allows for diverse applications in synthesis and research.
Properties
IUPAC Name |
N-[(3-bromo-4-methylphenyl)methyl]cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c1-11-7-8-12(9-14(11)15)10-16-13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENRSVUAVHCPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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